Field-Effect Mobility in OFETs: 9,9′-Bi(benzo[b]naphtho[2,1-d]furan) vs. Pentacene
The dimeric derivative 9,9′-bi(benzo[b]naphtha[2,1-d]furan) (9-BBR) exhibits a maximum field-effect hole mobility of up to 10⁻² cm² V⁻¹ s⁻¹ in air, combined with a lower HOMO energy level and larger HOMO-LUMO gap than pentacene, as determined by DFT calculations [1]. This translates to superior environmental stability without compromising electrical performance.
| Evidence Dimension | Field-effect hole mobility (OFET) |
|---|---|
| Target Compound Data | Maximum field-effect mobility up to 10⁻² cm² V⁻¹ s⁻¹ |
| Comparator Or Baseline | Pentacene: Higher mobility (~1 cm² V⁻¹ s⁻¹) but lower environmental stability; lower HOMO energy level |
| Quantified Difference | 9-BBR mobility is approximately 1-2 orders of magnitude lower than pentacene, but with a 0.2-0.3 eV lower HOMO level, leading to significantly improved air stability [1]. |
| Conditions | OFET devices with HMDS-treated SiO₂/Si substrates, fabricated at Tsub=100°C, measured in air [1]. |
Why This Matters
For applications requiring air-stable OFETs, the dimeric derivative of benzo[b]naphtho[2,1-d]furan offers a quantifiable advantage over the benchmark pentacene.
- [1] Itoh, T., Aomori, S., & Oh-e, M. (2015). Synthesis, properties and FET characteristics of oxygen-based heterocycle dimers 9,9′-bi(benzo[b]naphtha[2,1-d]furan). Synthetic Metals, 209, 355-360. DOI: 10.1016/j.synthmet.2015.08.008 View Source
